N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with methyl and 4-methylphenyl groups, linked via an ether-oxygen bridge to an acetamide moiety. The aromatic phenyl ring in the acetamide segment is further substituted with chloro and methoxy groups at positions 5, 2, and 4, respectively.
Key structural attributes include:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, substituted at positions 2 and 6 with 4-methylphenyl and methyl groups, respectively.
- Acetamide linkage: The oxygen bridge connects the pyrimidine to the N-(5-chloro-2,4-dimethoxyphenyl) group, introducing steric and electronic effects that influence molecular interactions.
- Substituent effects: The chloro and methoxy groups on the phenyl ring enhance lipophilicity and may modulate binding affinity to biological targets.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-13-5-7-15(8-6-13)22-24-14(2)9-21(26-22)30-12-20(27)25-17-10-16(23)18(28-3)11-19(17)29-4/h5-11H,12H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMKPWPZGLAIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3OC)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide, a compound with the CAS number 1251586-89-6, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 427.9 g/mol. The compound features a complex structure that includes a chloro-substituted dimethoxyphenyl group and a pyrimidine derivative.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
- Antitumor Activity : The compound's structural features suggest potential antitumor properties through interference with cancer cell metabolism and proliferation pathways.
Therapeutic Potential
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. For example, similar pyrimidine derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antimicrobial Effects : Some derivatives have shown promising results against microbial pathogens, indicating potential use as antimicrobial agents.
- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Data Summary Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific pathogens | |
| Anti-inflammatory | Reduces inflammation markers |
Case Study 1: Antitumor Efficacy
A study investigated the effects of a related compound on human melanoma cells. Results indicated that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates compared to control groups.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of pyrimidine derivatives against Staphylococcus aureus. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below clinically relevant thresholds, suggesting their potential as therapeutic agents.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine/Acetamide Scaffolds
(a) N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 10)
- Structure: Features a thieno[2,3-d]pyrimidine core instead of a simple pyrimidine, fused with a thiophene ring. The acetamide group is attached to a phenyl ring without chloro or methoxy substituents .
- Properties: Melting point: 204–205°C (vs. data unavailable for the target compound).
(b) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structure : Substitutes the oxygen bridge with a sulfanyl (-S-) group and replaces the chloro-dimethoxyphenyl group with a 4-methylpyridinyl moiety .
- Synthesis : Prepared via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(5-methylpyridin-2-yl)acetamide .
- Key Difference : The sulfanyl group increases electron density at the pyrimidine ring, altering reactivity and solubility compared to the oxygen-bridged target compound.
Substituent-Driven Comparisons
(a) N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Structure: Incorporates a dihydrothienopyrimidinone core and a sulfanyl-acetamide linkage. The phenyl group has chloro, methoxy, and methyl substituents .
(b) N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
